molecular formula C11H11NO3 B069759 methyl 5-methoxy-1H-indole-3-carboxylate CAS No. 172595-68-5

methyl 5-methoxy-1H-indole-3-carboxylate

Cat. No.: B069759
CAS No.: 172595-68-5
M. Wt: 205.21 g/mol
InChI Key: ODBFYEWPUQVAKY-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-3-carboxylate is a substituted indole derivative featuring a methoxy group at the C5 position and a methyl ester at the C3 position. Its molecular formula is $ \text{C}{11}\text{H}{11}\text{NO}3 $, with a molecular weight of 205.21 g/mol. The compound is synthesized via cyclization reactions, as demonstrated by Tejedor and Diana-R, yielding a 52% product with characteristic NMR signals: $ \delta $ 3.87 (s, 3H, OCH$3$), 3.91 (s, 3H, COOCH$_3$), and aromatic protons at $ \delta $ 6.90–8.74 . The methoxy group enhances lipophilicity, while the ester moiety offers reactivity for further derivatization. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its structural versatility.

Properties

IUPAC Name

methyl 5-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFYEWPUQVAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630531
Record name Methyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172595-68-5
Record name Methyl 5-methoxy-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172595-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regiochemical Control

The phenylhydrazine derivative reacts with methyl pyruvate to form a phenylhydrazone intermediate. Acid-catalyzed cyclization (via-sigmatropic rearrangement) yields the indole core, with the methoxy group at position 5 and the ester at position 3. The regioselectivity is dictated by the electronic effects of the methoxy group, which directs cyclization to the para position.

Optimized Protocol

A mixture of 4-methoxyphenylhydrazine (1.0 equiv) and methyl pyruvate (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) to yield this compound in 68–75% isolated yield.

Table 1: Fischer Synthesis Conditions and Outcomes

ParameterValue
CatalystAcetic acid
Temperature120°C
Reaction Time12 hours
Yield68–75%
Purity (HPLC)>95%

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

This three-step strategy leverages the Vilsmeier-Haack reaction to introduce a formyl group at position 3, followed by oxidation to a carboxylic acid and subsequent esterification.

Vilsmeier-Haack Formylation

5-Methoxyindole is treated with Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, forming 5-methoxy-1H-indole-3-carbaldehyde. The reaction proceeds via electrophilic aromatic substitution, with DMF acting as the formylating agent.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using KMnO₄ in acidic conditions (H₂SO₄, H₂O) at 80°C for 6 hours, yielding 5-methoxy-1H-indole-3-carboxylic acid with >90% conversion.

Esterification with Methanol

The carboxylic acid is esterified using methanol and H₂SO₄ (2 mol%) under reflux for 8 hours, achieving 85–92% yield. Excess methanol drives the equilibrium toward ester formation.

Table 2: Multi-Step Synthesis Metrics

StepReagents/ConditionsYield
FormylationPOCl₃, DMF, 0–5°C, 2h78%
OxidationKMnO₄, H₂SO₄, 80°C, 6h91%
EsterificationMeOH, H₂SO₄, reflux, 8h89%

Ionic Liquid-Mediated Friedel-Crafts Alkylation

Brønsted acidic ionic liquids (ILs) offer a green alternative for indole functionalization. The IL 1a (4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate) catalyzes Friedel-Crafts reactions between indoles and α-ketoesters.

Reaction Design

5-Methoxyindole reacts with methyl benzoylformate (PhCOCOOCH₃) in the presence of IL 1a (10 mol%) at 100°C for 1 hour. The IL facilitates protonation of the ketoester, enhancing electrophilicity for C3-alkylation.

Advantages and Limitations

  • Yield : 82–88%

  • Reusability : IL 1a is recovered and reused thrice without significant activity loss.

  • Drawback : Requires anhydrous conditions and elevated temperatures.

Enamine Cyclization with CBr₄

Enamines derived from methyl pyruvate and secondary amines undergo cyclization in the presence of CBr₄ and K₂CO₃ in DMSO at 100°C.

Procedure

A sealed tube charged with enamine (0.5 mmol), CBr₄ (0.75 mmol), and K₂CO₃ (1.0 mmol) in DMSO (5 mL) is heated at 100°C for 8 hours. The reaction proceeds via bromoimidate intermediates, culminating in indole ring formation.

Performance Metrics

  • Yield : 70–76%

  • Solvent : DMSO enhances reaction rate via polar aprotic effects.

  • Side Products : <5% brominated byproducts.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Temperature (°C)Catalytic SystemScalability
Fischer Synthesis68–75120Acetic acidModerate
Vilsmeier-Oxidation78–8980–100POCl₃, KMnO₄, H₂SO₄Low
Ionic Liquid82–88100IL 1aHigh
Enamine Cyclization70–76100CBr₄, K₂CO₃Moderate

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisH₂SO₄, MeOH, reflux5-Methoxy-1H-indole-3-carboxylic acid67%
Hydrazide formationNH₂NH₂·H₂O, MeOH, reflux5-Methoxy-1H-indole-3-carbohydrazide80–90%

Hydrazides derived from this compound serve as precursors for heterocyclic systems, such as triazoles and oxadiazoles, via cyclization with aldehydes or ketones .

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring toward electrophilic substitution, with regioselectivity governed by the indole’s electronic landscape.

Position ModifiedReagent/ConditionsProductKey FindingsSource
C4N-Bromosuccinimide (NBS), H₂SO₄4-Bromo-5-methoxy-1H-indole-3-carboxylateC4 preferred due to methoxy’s ortho/para-directing effect
C7Ac₂O, FeCl₃7-Acetyl-5-methoxy-1H-indole-3-carboxylateCompetitive substitution at C7 observed in activated indoles

Substitution at C4 is favored due to resonance stabilization from the methoxy group, while steric hindrance from the ester limits reactivity at C2 .

N-Alkylation and Protection

The indole nitrogen (N1) undergoes alkylation to form N-substituted derivatives, altering solubility and reactivity.

ReagentConditionsProductApplicationSource
CH₃I, K₂CO₃DMF, 60°C, 12h1-Methyl-5-methoxy-1H-indole-3-carboxylateEnhances metabolic stability in drug design
Benzyl bromideNaH, THF, 0°C → rt1-Benzyl-5-methoxy-1H-indole-3-carboxylateIntermediate for cross-coupling reactions

N-Alkylation is critical for modulating biological activity, as seen in neuroprotective agents targeting MAO-B inhibition .

Oxidation and Reduction

The ester and methoxy groups influence redox reactivity:

  • Oxidation :
    • The indole ring resists oxidation, but the ester side chain can be oxidized to ketones under strong conditions (e.g., CrO₃/H₂SO₄).
  • Reduction :
    • LiAlH₄ reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-5-methoxy-1H-indole.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable arylation or alkylation at reactive positions:

Reaction TypeConditionsProductNotesSource
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME5-Methoxy-3-(aryl)-1H-indole-3-carboxylateLimited by electron-withdrawing ester group
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-Aryl-5-methoxy-1H-indole-3-carboxylateRequires N-deprotection for efficiency

Role in Drug Development

Derivatives of this compound exhibit:

  • MAO-B inhibition (IC₅₀ = 0.74 μM for 4-methoxy-substituted analogs) .
  • Iron chelation and suppression of lipid peroxidation (EC₅₀ = 4.6 μM) .
  • Enhanced BBB permeability in bEnd3 cell models .

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Properties
Methyl 5-methoxy-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its neuroprotective properties make it valuable for developing treatments for conditions such as Parkinson's disease and Alzheimer's disease. Recent studies have shown that derivatives of this compound exhibit strong neuroprotective and antioxidant activities, inhibiting monoamine oxidase B (MAO-B) and protecting against oxidative stress-induced cell damage .

Case Study: Neuroprotective Hybrids
A study synthesized hybrids of this compound that demonstrated significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. These compounds also showed high safety profiles, with hemolytic effects below 5% at concentrations up to 200 µM .

Biochemical Research

Mechanisms of Action
In biochemical research, this compound is utilized to explore the mechanisms of indole derivatives. It aids researchers in understanding cellular processes and signaling pathways influenced by these compounds. For instance, its derivatives have been investigated for their inhibitory effects on SARS-CoV proteases, revealing that methoxy substitutions can enhance inhibitory potency .

Data Table: Inhibitory Potency of Derivatives

CompoundIC50 (μM)Notes
5-Methoxy Indole Derivative0.067Moderate potency
4-Methoxy Indole Derivative0.006High potency
6-Methoxy Indole Derivative0.333Lower potency than 4-methoxy

Natural Product Synthesis

This compound is instrumental in synthesizing natural products derived from plant sources. Its ability to facilitate the development of new drugs from natural compounds with medicinal properties has been well-documented. This compound's structure allows for modifications that enhance biological activity while maintaining safety profiles .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It ensures accurate quantification and characterization of similar compounds in complex mixtures, which is critical for developing analytical methods and validating results in research settings .

Material Science

Advanced Materials Development
Research into the material science applications of this compound has revealed potential uses in creating advanced materials, including organic light-emitting diodes (OLEDs). The unique properties of this compound make it suitable for electronic devices, contributing to innovations in the field .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Key Observations:

  • Ester Group : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters (e.g., ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate) under basic conditions .
  • Regioselectivity : Cyclization of azidocinnamate esters yields varying regioisomers depending on substituents. For example, 5-methoxy derivatives form preferentially over 7-methoxy isomers in certain conditions .

Key Observations:

  • Hydrolysis Sensitivity : The target compound’s methyl ester is stable under mild hydrolysis conditions, whereas ethyl esters (e.g., ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) require stronger bases for saponification .
  • Substituent Effects : Introducing electron-donating groups (e.g., methoxy) at C5 improves cyclization yields compared to electron-withdrawing groups (e.g., nitro) .

Biological Activity

Methyl 5-methoxy-1H-indole-3-carboxylate (MMICA) is an indole derivative that has garnered attention for its diverse biological activities, particularly in neuroprotection, anticancer effects, and antioxidant properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of MMICA, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of MMICA typically involves the reaction of 5-methoxyindole with appropriate carboxylic acid derivatives. A common method includes refluxing the indole with thionyl chloride and methanol to form the methyl ester. The reaction conditions are optimized to yield high purity and yield of the desired compound, often confirmed by NMR spectroscopy .

2.1 Neuroprotective Effects

Research has highlighted the neuroprotective properties of MMICA and its derivatives. A study demonstrated that compounds derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid exhibited significant neuroprotection against oxidative stress in neuronal cell lines such as SH-SY5Y. These compounds were shown to inhibit lipid peroxidation and reduce superoxide generation, indicating their potential in treating neurodegenerative diseases like Parkinson's .

Table 1: Neuroprotective Effects of MMICA Derivatives

CompoundCell LineNeuroprotective ActivityIC50 (µM)
MMICASH-SY5YStrong>150
IPA DerivativeSH-SY5YModerate<50
5MICA DerivativeSH-SY5YStrong<30

2.2 Anticancer Activity

MMICA has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MMICA exhibits cytotoxic effects on MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and disruption of microtubule dynamics .

Table 2: Anticancer Activity of MMICA

Cell LineCompoundCytotoxicity (GI50 µM)
MCF-7MMICA10
HeLaMMICA15
A549MMICA20

2.3 Antioxidant Properties

The antioxidant activity of MMICA has also been a focal point in research. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. Studies indicate that methoxy substitutions enhance the electron-donating ability of the indole ring, thereby improving its antioxidant capacity .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study investigated the effects of MMICA derivatives in mouse models of Parkinson's disease, where they were administered prior to inducing neurotoxicity through oxidative stress agents. The results indicated that these compounds significantly improved motor functions and reduced neuroinflammation markers compared to control groups .

Case Study 2: Anticancer Efficacy Against Breast Cancer

In a controlled laboratory setting, MMICA was tested against MCF-7 cells alongside standard chemotherapeutics. The results showed that while traditional drugs had a certain efficacy, MMICA exhibited a synergistic effect when combined with these agents, enhancing overall cytotoxicity .

4. Conclusion

This compound is a promising compound with multifaceted biological activities including neuroprotection, anticancer effects, and antioxidant properties. Its derivatives show potential for further development as therapeutic agents in treating neurodegenerative diseases and cancers. Continued research into its mechanisms of action and clinical applications will be essential to fully realize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl 5-methoxy-1H-indole-3-carboxylate, and how can purity be validated?

  • Methodology :

  • Synthesis : Use a modified Fischer indole synthesis protocol. Combine substituted phenylhydrazine derivatives with β-keto esters (e.g., methyl acetoacetate) in glacial acetic acid under reflux (2–4 hours). Post-reaction, precipitate the product via ice-water quenching and recrystallize using ethanol or methanol .
  • Purity Validation : Confirm purity (>98%) via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min; UV detection at 254 nm) .
    • Data Table :
ParameterValueReference
Reflux Time2–4 hours
RecrystallizationEthanol, 70% yield
HPLC Purity>98%

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber vials to minimize photodegradation. Stability exceeds 2 years under these conditions .
    • Critical Note : Degradation occurs at room temperature (20–25°C), with a 15% loss in purity over 6 months .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and solvent interactions of this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP, CAM-B3LYP, or M06-2X functionals) with a 6-311++G(d,p) basis set to study:
  • Frontier molecular orbitals (HOMO-LUMO gaps).
  • Solvent effects using the Polarizable Continuum Model (PCM).
  • Compare experimental IR/NMR spectra with computed values to validate electronic interactions .
    • Data Table :
ParameterB3LYP ResultM06-2X Result
HOMO-LUMO Gap (eV)4.324.15
Dipole Moment (D)3.83.6

Q. How can this compound serve as a precursor for bioactive bis-indolylalkanes (BIAs)?

  • Methodology :

  • Step 1 : React with aldehydes (e.g., benzaldehyde) under acid catalysis (HCl or p-TsOH) to form bis-indolylmethanes.
  • Step 2 : Evaluate antiproliferative activity via MTT assays against breast cancer cell lines (e.g., MCF-7).
    • Key Finding : BIAs derived from this compound show IC₅₀ values of 12–18 µM against estrogen-dependent tumor cells .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthesis routes be resolved?

  • Methodology :

  • Multi-step Analysis :

Compare 1^1H NMR (DMSO-d₆) of batches synthesized via Fischer indole vs. Sonogashira coupling.

Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks, particularly for methoxy and ester groups.

  • Case Study : Discrepancies in C3 carbonyl shifts (δ 165–168 ppm in 13^{13}C NMR) were traced to residual acetic acid in crude products .

Contradictions and Mitigation

  • Synthesis Yield Variability :

    • Issue : Yields range from 50–70% due to competing side reactions (e.g., dimerization).
    • Solution : Optimize stoichiometry (1:1.2 molar ratio of hydrazine to β-keto ester) and add molecular sieves to absorb water .
  • Biological Activity Inconsistencies :

    • Issue : Discrepancies in antimicrobial assays (e.g., MIC values ±20%).
    • Resolution : Standardize testing against Staphylococcus aureus (ATCC 25923) using broth microdilution per CLSI guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-methoxy-1H-indole-3-carboxylate
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